molecular formula C11H17NO6 B1400764 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid CAS No. 1782350-51-9

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Cat. No. B1400764
M. Wt: 259.26 g/mol
InChI Key: CEWHNBGJGPXFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 1432679-01-0. It has a molecular weight of 259.26 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylic acid. The Inchi Code is 1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature that ensures its stability .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid” is a type of heterocyclic building block . It’s often used in the synthesis of complex organic molecules.
    • Methods of Application : This compound is typically used in a laboratory setting, where it can be combined with other reagents under controlled conditions to create new compounds .
    • Results or Outcomes : The specific outcomes can vary widely depending on the other reagents used and the conditions of the reaction .
  • Scientific Field: Peptide Synthesis

    • Application : This compound has been used as a starting material in dipeptide synthesis .
    • Methods of Application : In peptide synthesis, this compound would be combined with other amino acids or peptides in the presence of a coupling reagent .
    • Results or Outcomes : The result would be a dipeptide, a molecule made up of two amino acids linked by a single peptide bond .
  • Scientific Field: Ionic Liquids

    • Application : This compound has been used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
    • Methods of Application : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Scientific Field: HIV-1 Protease Inhibitors

    • Application : 1-Boc-3-pyrrolidinol, a derivative of “1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid”, is an intermediate for the preparation of pyrrolidinone-containing pseudopeptides, inhibitors of HIV-1 protease .
    • Methods of Application : The specific methods of application would depend on the exact context of the research, but would likely involve combining this compound with other reagents under controlled conditions .
    • Results or Outcomes : The specific outcomes can vary widely depending on the other reagents used and the conditions of the reaction .
  • Scientific Field: Ionic Liquids

    • Application : This compound has been used in the preparation of low viscosity, high thermal stability ionic liquids .
    • Methods of Application : The specific methods of application would depend on the exact context of the research, but would likely involve combining this compound with other reagents under controlled conditions .
    • Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
  • Scientific Field: HIV-1 Protease Inhibitors

    • Application : 1-Boc-3-pyrrolidinol, a derivative of “1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid”, is an intermediate for the preparation of pyrrolidinone-containing pseudopeptides, inhibitors of HIV-1 protease .
    • Methods of Application : The specific methods of application would depend on the exact context of the research, but would likely involve combining this compound with other reagents under controlled conditions .
    • Results or Outcomes : The specific outcomes can vary widely depending on the other reagents used and the conditions of the reaction .

Safety And Hazards

The compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.